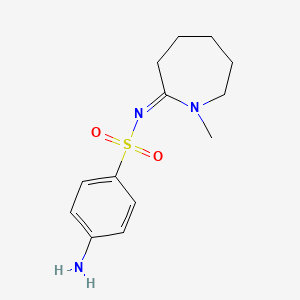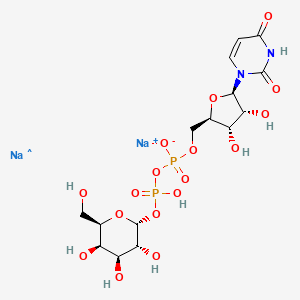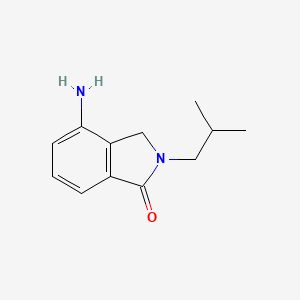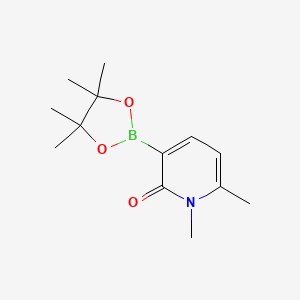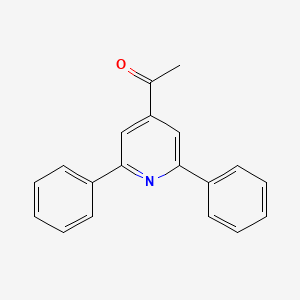
1-(2,6-Diphenylpyridin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Diphenylpyridin-4-yl)ethanone is an organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with phenyl groups at the 2 and 6 positions and an ethanone group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Diphenylpyridin-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the condensation of 2,6-diphenylpyridine with an appropriate ethanone derivative under acidic or basic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions, including temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process.
化学反応の分析
Types of Reactions
1-(2,6-Diphenylpyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The phenyl groups and the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings or the pyridine ring.
科学的研究の応用
1-(2,6-Diphenylpyridin-4-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific electronic, optical, or catalytic properties.
作用機序
The mechanism of action of 1-(2,6-Diphenylpyridin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1-(2,6-Diphenylpyridin-4-yl)methanone: Similar structure but with a methanone group instead of an ethanone group.
2,6-Diphenylpyridine: Lacks the ethanone group but shares the phenyl-substituted pyridine core.
4-(2,6-Diphenylpyridin-4-yl)benzonitrile: Contains a benzonitrile group instead of an ethanone group.
Uniqueness
1-(2,6-Diphenylpyridin-4-yl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone group
特性
分子式 |
C19H15NO |
|---|---|
分子量 |
273.3 g/mol |
IUPAC名 |
1-(2,6-diphenylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C19H15NO/c1-14(21)17-12-18(15-8-4-2-5-9-15)20-19(13-17)16-10-6-3-7-11-16/h2-13H,1H3 |
InChIキー |
HSSXLSYMFYXQLP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


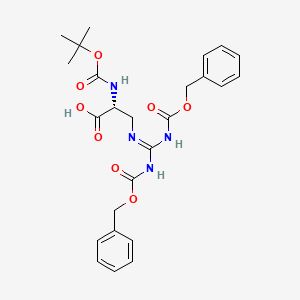
![Ethyl 4-aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carboxylate](/img/structure/B15251397.png)
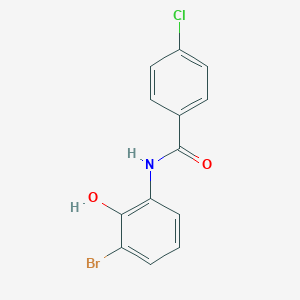
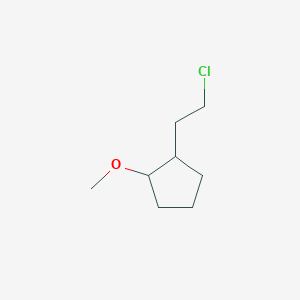
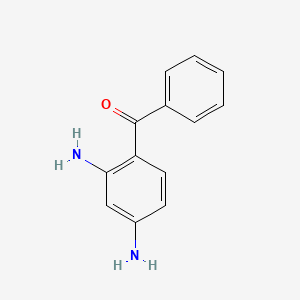
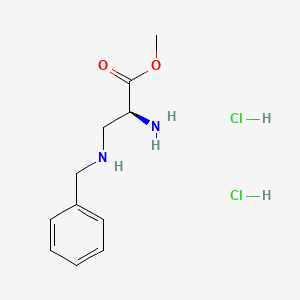
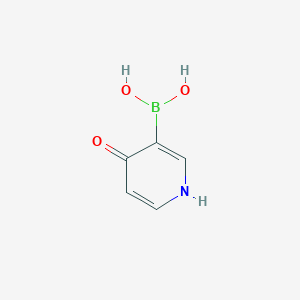
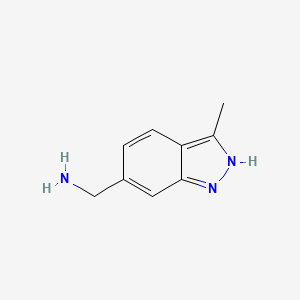
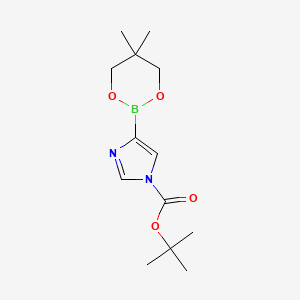
![1,5-Bis((4'-octyl-[1,1'-biphenyl]-4-yl)amino)anthracene-9,10-dione](/img/structure/B15251444.png)
